molecular formula C7H5ClN4OS B13206581 4-Amino-6-(3-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(3-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13206581
M. Wt: 228.66 g/mol
InChI Key: VTOKFMUSBSWTIR-UHFFFAOYSA-N
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Description

4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring substituted with an amino group and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorothiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorothiophene moiety can be reduced to form thiophene derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(3-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(3-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(3-ethylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one

Uniqueness

4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its unique structure can lead to the development of novel therapeutic agents.

Properties

Molecular Formula

C7H5ClN4OS

Molecular Weight

228.66 g/mol

IUPAC Name

4-amino-6-(3-chlorothiophen-2-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H5ClN4OS/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)

InChI Key

VTOKFMUSBSWTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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